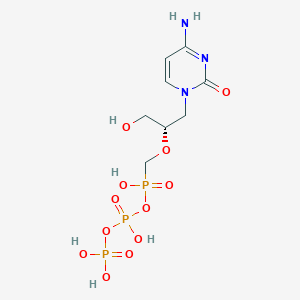

Cidofovir diphosphate

Description

Historical Context of Acyclic Nucleoside Phosphonate (B1237965) Development

The journey of acyclic nucleoside phosphonates (ANPs) began in the 1980s as a collaborative effort between Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague and Erik De Clercq of the Rega Institute for Medical Research in Belgium. uochb.cznih.gov Their goal was to create metabolically stable nucleotide analogues that could act as potent antiviral agents. uochb.cz The key innovation of ANPs was the inclusion of a phosphonate group attached to an acyclic side chain, a structure designed to mimic natural nucleoside monophosphates. mdpi.comfrontiersin.org This design cleverly bypasses the initial, often virus-specific, phosphorylation step required by many other nucleoside analogs, such as acyclovir (B1169). asm.org

The initial patents for these groundbreaking compounds were filed in 1985 and 1986. uochb.cz After a period of development and a subsequent halt by a major pharmaceutical company, the potential of these compounds was recognized by John C. Martin, who continued their development at Gilead Sciences. uochb.cz This persistence led to the approval of several ANPs for clinical use, including cidofovir (B1669016), adefovir, and tenofovir, which have had a revolutionary impact on the treatment of various viral infections. uochb.cznih.gov

Role of Cidofovir Diphosphate (B83284) as the Pharmacologically Active Moiety

The antiviral activity of cidofovir is not exerted by the drug itself, but by its intracellularly formed metabolite, cidofovir diphosphate. drugbank.comeuropa.eupediatriconcall.com Upon entering a cell, cidofovir undergoes two successive phosphorylation steps, catalyzed by cellular enzymes, to first form cidofovir monophosphate and then the active this compound. europa.eueuropa.eumedicines.org.au

This compound acts as a competitive inhibitor of viral DNA polymerases, the enzymes responsible for replicating the viral genome. drugbank.compediatriconcall.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. aacrjournals.orgresearchgate.net

The incorporation of cidofovir into the viral DNA leads to a reduction in the rate of DNA synthesis. drugbank.comeuropa.eu Studies have shown that the incorporation of a single cidofovir molecule can slow down DNA elongation, while the incorporation of two consecutive molecules can terminate the process altogether. mdpi.com Furthermore, once incorporated, cidofovir is not easily removed by the proofreading exonuclease activity of the viral polymerase, further disrupting viral replication. mdpi.comnih.gov

The potency of this compound is highlighted by its selective inhibition of viral DNA polymerases at concentrations significantly lower than those required to inhibit human cellular DNA polymerases. drugbank.comeuropa.eu This selectivity is crucial for its therapeutic effect, maximizing its antiviral action while minimizing toxicity to the host cells. The long intracellular half-life of this compound, ranging from 17 to 65 hours, contributes to the prolonged antiviral effect of the drug. europa.eueuropa.eumedicines.org.au

Research Findings on this compound

| Finding | Description |

| Selective Inhibition | This compound inhibits herpesvirus DNA polymerases at concentrations 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerases α, β, and γ. drugbank.comeuropa.eu |

| Dual Mechanism of Action | Against adenovirus 5 DNA polymerase, this compound acts through both nonobligate chain termination and direct inhibition of the polymerase activity at higher concentrations. nih.govasm.org |

| Inhibition of Proofreading | DNA strands containing a penultimate cidofovir molecule are resistant to the 3'-to-5' proofreading exonuclease activity of vaccinia virus DNA polymerase. nih.gov |

| Chain Termination | Incorporation of two consecutive cidofovir molecules into the growing DNA chain leads to a complete halt of DNA elongation by human cytomegalovirus (HCMV) DNA polymerase. mdpi.com |

| Viral Resistance | Mutations in the viral DNA polymerase can confer resistance to cidofovir. nih.govasm.org |

The inhibitory constants (Ki) of this compound for various viral DNA polymerases further illustrate its potent and selective antiviral activity.

| Viral DNA Polymerase | Ki Value (μM) |

| Human Cytomegalovirus (HCMV) | 6.6 mdpi.commedchemexpress.com |

| Herpes Simplex Virus-1 (HSV-1) | 0.86 medchemexpress.com |

| Herpes Simplex Virus-2 (HSV-2) | 1.4 medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N3O12P3 |

|---|---|

Molecular Weight |

439.15 g/mol |

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |

InChI |

InChI=1S/C8H16N3O12P3/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18)/t6-/m0/s1 |

InChI Key |

FBSIEHDOPYOBJD-LURJTMIESA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Intracellular Metabolism and Activation of Cidofovir

Cellular Uptake Mechanisms of Cidofovir (B1669016)

The entry of cidofovir into the host cell is the prerequisite for its metabolic activation. As a negatively charged phosphonate (B1237965) nucleotide analog, its uptake mechanisms differ from those of many nucleoside analogs.

Cidofovir enters cells primarily through a slow and relatively inefficient process known as fluid-phase endocytosis. europa.eumedicines.org.ukeuropa.eumedicines.org.auchimerix.comnih.govnih.gov This mechanism involves the cell membrane engulfing small volumes of extracellular fluid, thereby internalizing soluble molecules like cidofovir without the need for a specific membrane transporter. nih.gov The process is known to be temperature-dependent. nih.gov

To improve upon the slow uptake of the parent drug, lipophilic prodrugs have been developed, such as alkoxyalkyl esters of cidofovir. chimerix.commdpi.comasm.orgresearchgate.net Examples include 1-O-hexadecyloxypropyl-cidofovir (HDP-CDV) and oleyloxyethyl-cidofovir (OLE-CDV). asm.orgoncotarget.com These prodrugs feature lipid side chains that enhance their association with cellular membranes, facilitating more rapid and efficient entry into the cell compared to the fluid endocytosis of cidofovir. chimerix.comresearchgate.net This enhanced uptake leads to significantly higher intracellular concentrations of cidofovir and its phosphorylated metabolites. nih.govchimerix.com Studies in MRC-5 human lung fibroblasts demonstrated that cellular uptake of HDP-CDV was 11- to 23-fold greater than that of cidofovir. chimerix.com Once inside the cell, these prodrugs are metabolized by cellular enzymes like phospholipase C to release cidofovir, which then enters the phosphorylation pathway. researchgate.netresearchgate.net

Table 1: Comparative Cellular Uptake in MRC-5 Cells

| Compound | Concentration | Cellular Uptake (pmol/well at 4h) | Fold Increase vs. Cidofovir |

|---|---|---|---|

| Cidofovir (CDV) | 1.0 µM | 1.2 | - |

| HDP-CDV | 1.0 µM | 28 | ~23-fold |

| Cidofovir (CDV) | 10 µM | ~10.6 | - |

| HDP-CDV | 10 µM | 245 | ~23-fold |

Data adapted from research findings on the cellular uptake of Cidofovir and its alkoxyalkyl prodrug HDP-CDV in MRC-5 cells. chimerix.com

Sequential Phosphorylation to Cidofovir Diphosphate (B83284)

Following cellular uptake, cidofovir undergoes a two-step phosphorylation, which is essential for its antiviral activity. europa.eumedicines.org.ukeuropa.eumedicines.org.au

The first step in the activation cascade is the conversion of cidofovir to its monophosphorylated derivative, cidofovir monophosphate (CDVp). europa.eunih.govpatsnap.commedicines.org.uknih.gov

The final and crucial step in the activation pathway is the phosphorylation of cidofovir monophosphate (CDVp) to the active antiviral agent, cidofovir diphosphate (CDVpp). europa.eunih.govpatsnap.commedicines.org.uknih.gov This active metabolite is a structural analog of the natural nucleotide dCTP and acts as the inhibitor of viral DNA polymerases. patsnap.comoncotarget.com Several cellular enzymes have been found to catalyze this second phosphorylation, including nucleoside diphosphate (NDP) kinase, pyruvate (B1213749) kinase, and creatine (B1669601) kinase. mdpi.comoncotarget.comnih.govnih.govasm.orgmedbullets.com Based on phosphorylation efficiency (Vmax/Km), pyruvate kinase purified from human sources has been identified as the most efficient enzyme for this conversion. nih.gov The prolonged intracellular half-life of this compound, ranging from 17 to 65 hours, contributes significantly to the sustained antiviral effect of the drug. europa.eumedicines.org.ukeuropa.eumedicines.org.au

Table 2: Enzymes in the Phosphorylation of Cidofovir

| Phosphorylation Step | Substrate | Product | Catalyzing Host Enzyme(s) |

|---|---|---|---|

| First Phosphorylation (Rate-Limiting) | Cidofovir (CDV) | Cidofovir Monophosphate (CDVp) | Pyrimidine (B1678525) Nucleoside Monophosphate (PNMP) Kinase / UMP-CMP Kinase nih.govmdpi.comoncotarget.comnih.govnih.govasm.orginvivochem.commedbullets.com |

| Second Phosphorylation | Cidofovir Monophosphate (CDVp) | This compound (CDVpp) | Pyruvate Kinase, Creatine Kinase, Nucleoside Diphosphate (NDP) Kinase mdpi.comoncotarget.comnih.govnih.govasm.orgmedbullets.com |

Second Phosphorylation to this compound (CDVpp)

Enzymatic Catalysis by Host Cellular Kinases

The conversion of cidofovir to its active diphosphate form is carried out entirely by host cellular enzymes. nih.govasm.orgmdpi.comnih.govaacrjournals.org The initial phosphorylation to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase. nih.govmdpi.comnih.govnih.gov Subsequently, several cellular kinases can catalyze the second phosphorylation step, converting cidofovir monophosphate to this compound. These include:

Nucleoside 5'-Diphosphate Kinase (NDPK) nih.govmdpi.comnih.govnih.govoncotarget.com

Pyruvate Kinase nih.govnih.govoncotarget.comsmpdb.ca

Creatine Kinase nih.govnih.govoncotarget.com

Studies have shown that pyruvate kinase is the most efficient enzyme for the phosphorylation of cidofovir monophosphate. nih.gov

| Enzyme | Role in Cidofovir Activation | Research Findings |

| Pyrimidine Nucleoside Monophosphate Kinase | Catalyzes the first phosphorylation step (Cidofovir → Cidofovir monophosphate) | Identified as the enzyme responsible for the initial phosphorylation of cidofovir. nih.govnih.gov |

| Nucleoside 5'-Diphosphate Kinase (NDPK) | Catalyzes the second phosphorylation step (Cidofovir monophosphate → this compound) | Shown to be involved in the formation of this compound. nih.govmdpi.comnih.govnih.govoncotarget.com |

| Pyruvate Kinase | Catalyzes the second phosphorylation step (Cidofovir monophosphate → this compound) | Considered the most efficient kinase for the second phosphorylation step based on Vmax/Km values. nih.govnih.govoncotarget.comsmpdb.ca |

| Creatine Kinase | Catalyzes the second phosphorylation step (Cidofovir monophosphate → this compound) | Also identified as an enzyme capable of converting cidofovir monophosphate to the active diphosphate form. nih.govnih.govoncotarget.com |

Independence from Viral Enzymes for Phosphorylation

A key characteristic of cidofovir's activation is its independence from viral enzymes. europa.eumedicines.org.aueuropa.eunih.govchemsrc.comgoogle.comclinisciences.compharmacology2000.com Unlike some other antiviral nucleoside analogs, such as ganciclovir (B1264), which require a virus-encoded kinase for the initial phosphorylation, cidofovir's entire activation pathway relies on host cell kinases. europa.eueuropa.euasm.orgaacrjournals.org This independence means that cidofovir can be effective against viral strains that have developed resistance to other antivirals through mutations in viral kinase genes. europa.eunih.gov

Intracellular Persistence of this compound

The prolonged antiviral effect of cidofovir is largely attributed to the long intracellular persistence of its metabolites, particularly this compound. europa.eueuropa.eumedicines.org.aueuropa.eunih.gov

Long Intracellular Half-Life of the Diphosphoryl Metabolite

This compound has a remarkably long intracellular half-life, estimated to be between 17 and 65 hours. europa.eueuropa.eumedicines.org.aueuropa.eu This extended presence within the cell allows for a sustained inhibitory effect on viral DNA synthesis. europa.eumedicines.org.audrugbank.comwikipedia.orgpediatriconcall.com In some studies, the intracellular half-life of this compound was observed to be as long as 2.7 days when cells were exposed to cidofovir, and even longer (10 days) when exposed to a lipid prodrug of cidofovir. chimerix.com

Formation and Role of Cidofovir Phosphate-Choline Adduct as an Intracellular Reservoir

In addition to this compound, another significant metabolite is formed within the cell: a cidofovir phosphate-choline adduct. europa.eueuropa.eumedicines.org.aueuropa.eumdpi.comnih.govresearchgate.net This adduct is believed to serve as an intracellular reservoir for cidofovir metabolites. mdpi.comnih.govoncotarget.comresearchgate.netmdpi.com It has an even longer intracellular half-life than this compound, estimated to be around 87 hours. europa.eueuropa.eumedicines.org.aueuropa.eu This stable adduct can slowly release cidofovir monophosphate, which can then be re-phosphorylated to this compound, further contributing to the sustained antiviral activity of the drug. asm.org

| Metabolite | Intracellular Half-Life | Role |

| This compound | 17-65 hours europa.eueuropa.eumedicines.org.aueuropa.eu | Active antiviral metabolite that inhibits viral DNA polymerase. europa.eumedicines.org.audrugbank.comwikipedia.orgpediatriconcall.com |

| Cidofovir Phosphate-Choline Adduct | Approximately 87 hours europa.eueuropa.eumedicines.org.aueuropa.eu | Acts as an intracellular reservoir, slowly releasing cidofovir monophosphate for conversion to the active diphosphate form. mdpi.comnih.govoncotarget.comresearchgate.netmdpi.comasm.org |

Molecular Mechanisms of Action of Cidofovir Diphosphate

Targeting of Viral DNA Polymerases

The primary target of cidofovir (B1669016) diphosphate (B83284) is the viral DNA polymerase. Its structural similarity to the natural substrate, deoxycytidine triphosphate (dCTP), allows it to effectively compete with and hinder the normal process of DNA synthesis.

Competitive Inhibition with Deoxycytidine Triphosphate (dCTP)

Cidofovir diphosphate functions as a competitive inhibitor of viral DNA polymerases with respect to the natural substrate, dCTP. researchgate.netyoutube.commdpi.com This means that this compound directly competes with dCTP for binding to the active site of the viral DNA polymerase. researchgate.netyoutube.commdpi.com Due to its structural analogy to dCTP, the viral enzyme can recognize and bind to this compound. This binding event effectively blocks dCTP from accessing the active site, thereby halting the incorporation of the natural nucleotide into the growing DNA strand. researchgate.netyoutube.com The inhibitory effect is dependent on the relative concentrations of this compound and dCTP; higher concentrations of the inhibitor will lead to a more pronounced reduction in the rate of DNA synthesis.

Function as an Alternative Substrate for Viral DNA Polymerases

In addition to its role as a competitive inhibitor, this compound also serves as an alternative substrate for viral DNA polymerases. researchgate.netmdpi.com This means that the viral enzyme can actually incorporate cidofovir monophosphate into the nascent viral DNA strand. drugbank.comdntb.gov.ua The enzyme recognizes this compound as if it were dCTP and catalyzes its addition to the growing DNA chain, releasing pyrophosphate in the process. mdpi.com However, the efficiency of this incorporation is generally lower than that of the natural substrate, dCTP. drugbank.comdntb.gov.ua For instance, studies with vaccinia virus DNA polymerase have shown a lower catalytic efficiency for the incorporation of cidofovir compared to dCTP. drugbank.comdntb.gov.ua

Differential Affinity for Viral versus Host Cellular DNA Polymerases

A critical aspect of the therapeutic efficacy of cidofovir is the selective affinity of its diphosphate form for viral DNA polymerases over host cellular DNA polymerases. mdpi.com This selectivity ensures that the antiviral agent primarily targets the replication of the virus while minimizing its impact on the host's own cellular processes. The binding affinity of this compound for various viral DNA polymerases is significantly higher than its affinity for human DNA polymerases α, β, and γ. mdpi.comdrugbank.com

This differential affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity. Research has demonstrated that the Kᵢ values for this compound against viral DNA polymerases are substantially lower than those for host cell polymerases. For example, the Kᵢ for human cytomegalovirus (HCMV) DNA polymerase is approximately 8- to 80-fold lower than for human DNA polymerases. mdpi.com This selective binding contributes to the targeted antiviral activity of cidofovir. mdpi.com

| Enzyme | Inhibition Constant (Kᵢ) in µM |

| Human Cytomegalovirus (HCMV) DNA Polymerase | 6.6 |

| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | 0.86 |

| Herpes Simplex Virus-2 (HSV-2) DNA Polymerase | 1.4 |

| Human DNA Polymerase α | 51 |

| Human DNA Polymerase β | 520 |

| Human DNA Polymerase γ | 299 |

Interference with Viral DNA Synthesis

Beyond its direct interaction with the viral DNA polymerase, the incorporation of cidofovir monophosphate into the viral DNA has profound consequences for the subsequent steps of DNA synthesis, leading to a potent inhibition of viral replication.

Incorporation into Nascent Viral DNA Strands

As an alternative substrate, this compound is incorporated into the growing viral DNA chain. researchgate.netmdpi.comdrugbank.comdntb.gov.uanih.gov This incorporation occurs opposite guanine (B1146940) bases in the template strand, mimicking the action of dCTP. drugbank.comdntb.gov.ua Once integrated, the cidofovir molecule becomes a permanent part of the viral DNA. nih.gov Studies with various viruses, including human cytomegalovirus (HCMV), vaccinia virus, and adenovirus, have confirmed the incorporation of cidofovir into the nascent DNA. drugbank.comdntb.gov.uanih.govnih.gov

Mechanisms of DNA Chain Elongation Inhibition

The incorporation of cidofovir monophosphate into the viral DNA strand disrupts the normal process of chain elongation through several mechanisms. While cidofovir possesses a hydroxyl group that would theoretically allow for the addition of the next nucleotide, its presence in the DNA chain significantly slows down the rate of synthesis. researchgate.netmdpi.com

With human cytomegalovirus (HCMV), the incorporation of a single cidofovir molecule reduces the rate of DNA synthesis by 31%. nih.gov The incorporation of two consecutive cidofovir molecules effectively terminates DNA elongation. mdpi.comnih.gov Even when two cidofovir molecules are separated by one or two natural nucleotides, the rate of DNA chain elongation is drastically decreased. nih.gov

In the case of adenovirus 5, this compound promotes a "nonobligate" form of chain termination, where the viral DNA polymerase can extend the chain after the incorporation of one cidofovir molecule, but does so inefficiently. nih.govnih.govasm.org Furthermore, once incorporated, cidofovir is not easily removed by the proofreading 3'-to-5' exonuclease activity of some viral DNA polymerases, making the inhibition more persistent. drugbank.comdntb.gov.uanih.gov For vaccinia virus, while the 3' terminal cidofovir can be excised, a cidofovir molecule in the penultimate position makes the DNA resistant to this exonuclease activity. drugbank.comdntb.gov.ua

| Virus | Effect of Cidofovir Incorporation on DNA Elongation |

| Human Cytomegalovirus (HCMV) | - Single incorporation reduces synthesis rate by 31%.- Two consecutive incorporations lead to chain termination. |

| Adenovirus 5 (AdV5) | - Promotes nonobligate chain termination (inefficient extension). |

| Vaccinia Virus | - Slows the rate of primer extension.- Penultimate incorporation confers resistance to proofreading exonuclease. |

Inhibition of Viral 3'-to-5' Exonuclease (Proofreading) Activity

Many viral DNA polymerases possess a 3'-to-5' exonuclease, or "proofreading," function that can remove misincorporated nucleotides from the growing DNA strand. This compound has been shown to interfere with this critical repair mechanism.

Once incorporated into the DNA of adenovirus 5, CDVpp is not readily excised by the viral polymerase's proofreading activity. asm.orgnih.govresearchgate.net The mechanism is slightly different in vaccinia virus. While a cidofovir molecule at the absolute 3' terminus of a primer can be excised, DNA strands where cidofovir is in the penultimate position are completely resistant to exonuclease attack. dntb.gov.uanih.gov This resistance to removal means that the chain-terminating and synthesis-slowing effects of the incorporated drug are more persistent. Furthermore, by inhibiting the proofreading function, the misincorporation of cidofovir could potentially promote error-prone DNA synthesis during viral replication. dntb.gov.uanih.gov Studies have shown that a vaccinia virus with a mutation in the 3'-5' exonuclease domain of its DNA polymerase can overcome the inhibitory effects of cidofovir. mdpi.com

Direct Inhibition of Viral DNA Polymerase Activity

In addition to its role as a chain terminator after being incorporated into viral DNA, this compound can also directly inhibit the activity of the viral DNA polymerase. asm.orgnih.govresearchgate.net This direct inhibition occurs through competitive binding at the enzyme's active site. nih.govmdpi.com

CDVpp functions as a competitive inhibitor with respect to the natural substrate, dCTP. nih.govmdpi.com It vies for the dNTP-binding site on the polymerase, and its binding prevents the natural nucleotide from being utilized. This mode of action is particularly evident at higher concentrations of CDVpp. asm.orgnih.govresearchgate.net The affinity of CDVpp for viral DNA polymerases is significantly higher than for human cellular DNA polymerases, which contributes to its selective antiviral activity. europa.eu For example, CDVpp inhibits herpesvirus polymerases at concentrations 8- to 600-fold lower than those required to inhibit human DNA polymerases alpha, beta, and gamma. drugbank.comeuropa.eu

Table 2: Comparative Inhibition Constants (Ki) of this compound (CDVpp) for Viral vs. Human DNA Polymerases

| DNA Polymerase | Inhibition Constant (Ki) Value (µM) | Selectivity (Fold-Difference vs. Human Polymerases) |

| Human Cytomegalovirus (HCMV) | 6.6 mdpi.com | ~8-80x greater than human polymerases. mdpi.com |

| Herpes Simplex Virus-1 (HSV-1) | 0.86 mdpi.com | Up to ~600x greater than human polymerases. mdpi.com |

| Herpes Simplex Virus-2 (HSV-2) | 1.4 mdpi.com | Up to ~370x greater than human polymerases. mdpi.com |

| Human DNA Polymerase α | 51 mdpi.com | - |

| Human DNA Polymerase β | 520 mdpi.com | - |

| Human DNA Polymerase γ | 299 mdpi.com | - |

Preclinical Antiviral Spectrum and in Vitro Activity

Activity Against Herpesviridae

Cidofovir (B1669016) diphosphate (B83284) exhibits potent inhibitory effects against several members of the Herpesviridae family, which includes significant human pathogens. mdpi.com Its activity is particularly notable against strains that have developed resistance to other antiviral agents. mdpi.comresearchgate.net

Human Cytomegalovirus (HCMV)

Cidofovir diphosphate is a powerful inhibitor of human cytomegalovirus (HCMV) DNA polymerase. nih.govasm.org It acts as both a competitive inhibitor and an alternative substrate for the viral enzyme. nih.govasm.org Once incorporated into the viral DNA chain, it slows down the rate of DNA synthesis. nih.govasm.orgmdpi.com The incorporation of two consecutive cidofovir molecules effectively terminates DNA chain elongation. nih.govasm.org Furthermore, the viral DNA polymerase is unable to excise the incorporated cidofovir, contributing to its potent and long-lasting antiviral effect. nih.govasm.org

In vitro studies have consistently demonstrated the efficacy of cidofovir against various laboratory strains and clinical isolates of HCMV. researchgate.netjiomnepal.edu.np The 50% effective concentration (EC50) of cidofovir against the AD-169 strain of HCMV has been reported to be as low as 0.017 mg/L in plaque reduction assays using human embryonic lung fibroblasts. jiomnepal.edu.np Other studies have reported EC50 values for cidofovir against HCMV strains ranging from 0.02 to 0.17 μg/ml. asm.org Importantly, cidofovir retains its activity against ganciclovir-resistant HCMV strains that have mutations in the UL97 gene, as its activation is not dependent on the viral kinase encoded by this gene. mdpi.comresearchgate.netasm.org However, resistance to cidofovir can emerge through mutations in the viral DNA polymerase gene (UL54). asm.org

Table 1: In Vitro Activity of Cidofovir Against Human Cytomegalovirus (HCMV)

| HCMV Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| AD-169 | Human Embryonic Lung (HEL) | Plaque Reduction | 0.06 (as 0.017 mg/L) | jiomnepal.edu.np |

| AD-169 | - | - | 0.38 | asm.org |

| Towne | - | - | 0.02 - 0.17 µg/ml | asm.org |

| Davis | - | - | - | asm.org |

| C9208/5-4-2 | - | - | - | asm.org |

| Toledo | - | - | 13.8 | asm.org |

| GCV-resistant (UL97 mutant) | - | - | Active | researchgate.netasm.org |

| CDV-resistant (UL54 mutant) | - | - | Reduced Susceptibility | asm.org |

Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

This compound demonstrates significant in vitro activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.netnih.gov Its mechanism relies on the inhibition of the viral DNA polymerase, for which it has a 25- to 50-fold higher affinity compared to host cell DNA polymerases. frontiersin.org A key advantage of cidofovir is that it does not require initial phosphorylation by the viral thymidine (B127349) kinase (TK), making it effective against acyclovir-resistant HSV strains that are often deficient in this enzyme. nih.govfrontiersin.orgasm.org

While less potent than acyclovir (B1169) against susceptible strains, cidofovir's distinct mechanism makes it a valuable agent against resistant isolates. nih.gov The incorporation of this compound into the growing viral DNA chain reduces the speed of elongation, and the incorporation of two adjacent molecules leads to chain termination. mdpi.com Resistance to cidofovir in HSV arises from mutations in the viral DNA polymerase gene. mdpi.com

Table 2: In Vitro Activity of Cidofovir Against Herpes Simplex Virus (HSV)

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| HSV-1 | MRC-5 | DNA Reduction | 3.3 | asm.org |

| HSV-1 | - | Plaque Reduction | 18.0 | asm.org |

| HSV-2 | MRC-5 | DNA Reduction | - | asm.org |

| Acyclovir-resistant HSV-1 | - | - | Efficacious | frontiersin.org |

| Acyclovir-resistant HSV-2 | - | - | Efficacious | frontiersin.org |

Kaposi's Sarcoma-Associated Herpesvirus (KSHV)

In vitro studies have established that cidofovir is a potent inhibitor of Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8). dermnetnz.orgescholarship.org Research has shown that lytic KSHV DNA synthesis is highly sensitive to cidofovir. nih.gov One study using a B-cell lymphoma cell line (BCBL-1) to induce lytic replication found that cidofovir inhibited this process with a median inhibitory concentration (IC50) of 0.05 μM. nih.gov This indicates a high degree of sensitivity compared to other antiviral agents like ganciclovir (B1264) and foscarnet (B613817). nih.gov However, these studies also noted that cidofovir did not inhibit the replication of the latent, episomal form of KSHV DNA. escholarship.orgnih.gov

Other Herpesviruses of Veterinary Importance

Cidofovir has demonstrated a broad spectrum of activity against various herpesviruses that are of significance in veterinary medicine. mdpi.comsemanticscholar.org In vitro studies have confirmed its efficacy against several animal herpesviruses.

For instance, cidofovir is effective against feline herpesvirus 1 (FHV-1), a major cause of ocular and respiratory disease in cats. semanticscholar.orgavma.org It has also shown activity against equine herpesvirus type 1 (EHV-1), which can cause respiratory disease, abortion, and neurological disorders in horses. semanticscholar.org Additionally, cidofovir inhibits bovine herpesvirus type 1 (BoHV-1), a pathogen responsible for infectious bovine rhinotracheitis. semanticscholar.orgnih.gov Studies have also indicated its effectiveness against caprine herpesvirus type 1. semanticscholar.org The IC50 of cidofovir against BoHV-1 has been calculated to be approximately 10 μg/mL (35.8 μM) in vitro. nih.gov

Activity Against Poxviridae

Cidofovir exhibits broad-spectrum activity against members of the Poxviridae family, including several orthopoxviruses of public health concern. nih.govnih.govresearchgate.net

Orthopoxviruses (e.g., Vaccinia, Variola, Cowpox, Monkeypox, Ectromelia)

In vitro studies have consistently shown that cidofovir is a potent inhibitor of a wide range of orthopoxviruses. nih.govresearchgate.net This includes vaccinia virus, variola virus (the causative agent of smallpox), cowpox virus, monkeypox virus, and ectromelia virus. nih.govasm.org The active metabolite, this compound, acts as an inhibitor of the viral DNA polymerase. oup.comnih.gov

The 50% inhibitory concentration (IC50) of cidofovir against vaccinia virus has been reported to be 4 μg/mL. nih.gov Variola virus has been shown to be one of the most susceptible orthopoxviruses to cidofovir in vitro. nih.govscienceopen.com Studies have reported EC50 values for cidofovir against variola virus to be around 25 μM. asm.org The efficacy of cidofovir has also been demonstrated against cowpox and monkeypox viruses in cell culture. oup.commdpi.com

Table 3: In Vitro Activity of Cidofovir Against Orthopoxviruses

| Virus | Cell Line | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Vaccinia Virus (VACV) | Vero | 74 | nih.gov |

| Vaccinia Virus (VACV) | BSC | 22 | nih.gov |

| Vaccinia Virus (VACV) | - | 46.2 | mdpi.com |

| Cowpox Virus (CPXV) | Vero | 62 | nih.gov |

| Cowpox Virus (CPXV) | BSC | 31 | nih.gov |

| Camelpox Virus (CMLV) | Vero | 22 | nih.gov |

| Monkeypox Virus (MPXV) | - | - | nih.govoup.com |

| Ectromelia Virus (ECTV) | - | - | nih.gov |

| Variola Virus (VARV) | - | ~25 | asm.org |

Molluscipoxviruses (e.g., Molluscum Contagiosum Virus)

Cidofovir has demonstrated in vitro activity against molluscum contagiosum virus (MCV), a member of the molluscipoxvirus genus. researchgate.netresearchgate.net The active metabolite, this compound, has been shown to directly inhibit the DNA polymerase of MCV. researchgate.netnih.govclinicalgate.com This inhibitory action forms the basis of its therapeutic potential against molluscum contagiosum infections. researchgate.net While extensive kinetic data from in vitro studies are not always available, the inhibition of the viral DNA polymerase is a key finding. researchgate.net

Parapoxviruses (e.g., Orf Virus)

In vitro studies have established the inhibitory effect of cidofovir on the replication of orf virus, a parapoxvirus. researchgate.netnih.gov The replication of orf virus is strongly inhibited by cidofovir in cell culture. nih.gov In fact, the selectivity index of cidofovir against orf virus has been reported to be at least five times greater than that observed for vaccinia virus. nih.gov The antiviral activity of cidofovir against orf virus has also been confirmed in sheep organotypic skin cultures. nih.gov

Activity Against Adenoviridae (e.g., Adenovirus 5)

This compound exhibits potent in vitro activity against human adenovirus type 5 (AdV5). nih.govnih.gov Its mechanism of action against AdV5 is multifaceted, involving both nonobligate chain termination and direct inhibition of the viral DNA polymerase. nih.govnih.gov This means that after incorporation of one molecule of this compound into the nascent DNA strand, the AdV5 polymerase can, albeit inefficiently, continue to extend the chain. nih.gov However, at higher concentrations, this compound also directly inhibits the polymerase's activity. nih.gov

Biochemical and cell-based assays have confirmed that the anti-AdV5 activity of cidofovir is mediated through the viral DNA polymerase. nih.gov Furthermore, mutations in the adenovirus DNA polymerase have been shown to confer resistance to cidofovir, underscoring the polymerase as the primary target. nih.govnih.gov Specifically, a recombinant AdV5 with T87I and V303I mutations in its polymerase showed a 1.9-fold increase in the 50% effective concentration (EC₅₀) for cidofovir compared to the wild-type virus. nih.govnih.gov

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Adenovirus 5 (Wild-type) | A549 | Not explicitly stated, but resistance studies show a baseline susceptibility | nih.gov |

| Adenovirus 5 (T87I, V303I mutations) | A549 | 1.9-fold increase compared to wild-type | nih.govnih.gov |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Activity Against Other DNA Viruses

Papillomaviruses

Cidofovir has demonstrated in vitro activity against human papillomavirus (HPV). mdpi.comasm.org However, its mechanism of action against HPV-infected cells appears to be more complex than direct inhibition of viral DNA replication. asm.orgmdpi.com While this compound can be incorporated into cellular DNA, leading to DNA damage, the antiproliferative effects are observed in both HPV-positive and HPV-negative cancer cell lines. mdpi.comnih.gov This suggests that the antiproliferative activity may not be solely dependent on the inhibition of a viral DNA polymerase, as HPV utilizes the host cell's DNA polymerase for its replication. mdpi.com The incorporation of cidofovir into the cellular DNA of tumor cells is higher than in normal cells and correlates with its antiproliferative effects. nih.gov

| Cell Line Type | Observation | Reference |

| HPV-positive and HPV-negative cervical carcinoma and HNSCC cell lines | Cidofovir inhibits cell growth and causes DNA damage. | mdpi.comnih.gov |

| HPV-positive and HPV-negative tumor cells | Higher incorporation of cidofovir into cellular DNA compared to normal cells. | nih.gov |

HNSCC: Head and Neck Squamous Cell Carcinoma

Polyomaviruses

Cidofovir has shown in vitro activity against polyomaviruses, including BK virus (BKV) and JC virus (JCPyV). mdpi.comasm.orgnih.gov However, the efficacy can be modest. nih.gov Studies have shown that cidofovir can inhibit BKV replication in vitro. nih.gov In contrast, some research indicates that cidofovir fails to reduce JCPyV infection in vitro. mdpi.com

The active metabolite, this compound, has been evaluated for its effect on simian virus 40 (SV40) DNA replication in vitro, a model for polyomavirus replication. These studies showed that this compound only slightly inhibited SV40 DNA replication, with a high estimated 50% inhibitory concentration (IC₅₀) of 280 µM. asm.org This suggests that the parent compound's derivatives might be more potent. asm.org

| Virus | In Vitro Model | IC₅₀ (µM) | Reference |

| Simian Virus 40 (SV40) | In vitro DNA replication assay | ~280 | asm.org |

IC₅₀ (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Iridoviruses

Information regarding the specific in vitro activity of this compound against iridoviruses is limited in the provided search results. While cidofovir is noted to have a broad-spectrum activity against DNA viruses, detailed preclinical data on its effects on iridoviruses are not extensively covered. mdpi.com

Comparative In Vitro Antiviral Potency

The in vitro potency of cidofovir has been extensively evaluated, particularly in comparison to other antiviral agents and against resistant viral strains.

A significant advantage of cidofovir is its activity against many ganciclovir-resistant cytomegalovirus (CMV) strains. nih.govpopline.org Ganciclovir resistance in CMV is most commonly associated with mutations in the UL97 gene, which encodes a phosphotransferase responsible for the initial phosphorylation of ganciclovir. oup.commdpi.com Since cidofovir is a nucleotide analog and does not require this initial viral enzyme-mediated phosphorylation step, it remains active against CMV strains with UL97 mutations. nih.govpopline.org

However, cross-resistance can occur. nih.gov Mutations in the viral DNA polymerase gene (UL54), a less common mechanism of ganciclovir resistance, can confer resistance to both ganciclovir and cidofovir. oup.commdpi.comjamanetwork.com Studies have shown that CMV isolates with high-level ganciclovir resistance, often harboring both UL97 and UL54 mutations, can exhibit reduced susceptibility or cross-resistance to cidofovir. oup.comjamanetwork.com

In vitro studies have quantified this relationship. For ganciclovir-resistant strains with only UL97 mutations, cidofovir generally retains full activity. asm.org For strains with a low level of resistance to ganciclovir (IC50 < 30 µM), the IC50 values for cidofovir remain low (≤ 3 µM). nih.gov In contrast, for some strains with high-level ganciclovir resistance (IC50 ≥ 30 µM), the cidofovir IC50 values can be significantly higher (≥ 6 µM). nih.gov

Human embryonic lung (HEL) fibroblasts are a common cellular model for assessing the in vitro antiviral activity of compounds against human cytomegalovirus (HCMV). jiomnepal.edu.npnih.gov In plaque reduction assays using HEL cells, cidofovir has demonstrated potent activity against both laboratory strains (e.g., AD-169) and clinical isolates of CMV. jiomnepal.edu.np For the AD-169 strain, the 50% inhibitory concentration (IC50) of cidofovir was reported to be 0.017 mg/L. jiomnepal.edu.np

Further studies in MRC-5 human lung fibroblasts, another human embryonic lung cell line, have also been conducted. asm.orgdoi.org In these cells, cidofovir showed an IC50 of 0.47 µM against HCMV (strain AD169) in a DNA reduction assay. asm.org Research has also explored the uptake and metabolism of cidofovir in these cells, finding that the formation of the active metabolite, this compound, is a key determinant of its antiviral efficacy. doi.org The cytoprotective effect of cidofovir has also been observed in human embryonic lung fibroblasts, where it was effective when added up to 48 hours after infection with HCMV. jiomnepal.edu.np

Data Tables

Table 1: In Vitro Activity of Cidofovir against Ganciclovir-Naive and Ganciclovir-Resistant CMV Strains

| CMV Strain Type | Ganciclovir IC50 (µM) | Cidofovir IC50 (µM) |

| Ganciclovir-Naive (Susceptible) | Not Applicable | 0.2 - 2.6 nih.gov |

| Ganciclovir-Resistant (Low Level) | < 30 nih.gov | ≤ 3 nih.gov |

| Ganciclovir-Resistant (High Level) | ≥ 30 nih.gov | ≥ 6 (for 3 of 5 strains tested) nih.gov |

Table 2: In Vitro Antiviral Activity of Cidofovir in Human Embryonic Lung (HEL) Fibroblasts

| Virus | Cell Line | Assay Type | Cidofovir IC50 |

| HCMV (AD-169) | HEL | Plaque Reduction | 0.017 mg/L jiomnepal.edu.np |

| HCMV (AD169) | MRC-5 | DNA Reduction | 0.47 µM asm.org |

Mechanisms of Viral Resistance to Cidofovir Diphosphate

Phenotypic Characterization of Resistant Strains

The genetic mutations that cause cidofovir (B1669016) resistance lead to observable changes in the virus's characteristics, known as its phenotype. This is primarily characterized by a reduced sensitivity to the drug.

The most direct phenotypic consequence of resistance mutations is a measurable decrease in the virus's susceptibility to cidofovir. This is quantified by an increase in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit viral replication by 50%.

Studies have documented significant increases in these values for resistant strains.

Poxviruses: Cidofovir-resistant strains of cowpox and monkeypox required 16- to 27-fold higher concentrations of the drug for inhibition compared to wild-type viruses. nih.gov A vaccinia virus mutant with two mutations (A314T and A684V) was 8.8-fold more resistant to cidofovir. asm.org

Adenoviruses: Ad5 variants selected for resistance showed IC₅₀ values of 32.6-36.7 μg/ml, a significant increase from the 6.2 μg/ml for the parent strain. arvojournals.org A recombinant AdV5 with the T87I and V303I mutations had a 1.9-fold increase in its EC₅₀ for cidofovir. nih.govasm.org

Herpesviruses: In HCMV, the A543V mutation conferred a 10-fold reduced susceptibility to cidofovir, while the D542E mutation resulted in a greater than 10-fold reduction in susceptibility. oup.comasm.org

Cidofovir-resistant viruses often display cross-resistance to structurally related acyclic nucleoside phosphonates. asm.orgnih.govnih.gov However, they typically remain susceptible to antiviral drugs with different mechanisms of action or those that interact differently with the polymerase. asm.orgnih.gov For example, the HCMV D542E mutant was resistant to cidofovir but remained sensitive to foscarnet (B613817) and ganciclovir (B1264). asm.org This complex pattern of susceptibility underscores the specific nature of the interaction between the mutated polymerase and different antiviral compounds. mdpi.com

Table 2: Phenotypic Drug Susceptibility of Cidofovir-Resistant Viruses

| Virus | Mutation(s) | Fold Increase in Resistance (EC₅₀ or IC₅₀) | Cross-Resistance Profile | Source(s) |

|---|---|---|---|---|

| Vaccinia Virus | A314T + A684V | 8.8-fold | Cross-resistant to related nucleoside phosphonates. | asm.org |

| Cowpox Virus | Not specified | 16- to 27-fold | Cross-resistant to cyclic HPMPC. | nih.gov |

| Adenovirus 5 | T87I + V303I | 1.9-fold | Resistant to Brincidofovir (B1667797) (BCV). | nih.govasm.org |

| Human Cytomegalovirus | D542E | >10-fold | Sensitive to Foscarnet and Ganciclovir. | asm.org |

| Human Cytomegalovirus | A543V | 10-fold | Not specified. | oup.com |

Cross-Resistance Patterns with Other Nucleoside Analogs

Mutations that confer resistance to cidofovir, primarily in the viral DNA polymerase gene, can lead to complex patterns of cross-resistance with other nucleoside and nucleotide analogs. The specific pattern of resistance is highly dependent on the virus and the particular mutation.

In Human Cytomegalovirus (CMV), resistance to cidofovir is associated with mutations in the UL54 DNA polymerase gene. clinsurggroup.usresearchgate.net These mutations can result in cross-resistance to ganciclovir, another nucleoside analog that, in its activated triphosphate form, also targets the viral DNA polymerase. researchgate.netbvsalud.org Mutations in the exonuclease domains of UL54 are a common source of ganciclovir resistance and typically confer cross-resistance to cidofovir. nih.gov For instance, the UL54 mutation A834P has been shown to confer resistance to ganciclovir, cidofovir, and foscarnet. asm.org However, the relationship is not always straightforward. Some UL54 exonuclease domain mutants that exhibit high-level resistance to cidofovir (greater than 10-fold increase in EC50) have been found to be more susceptible to acyclovir (B1169), with EC50 values less than 20% of the wild type. nih.gov Conversely, CMV isolates with mutations in the UL97 kinase gene, which are resistant to ganciclovir due to impaired drug activation, generally remain susceptible to cidofovir, as cidofovir's activation is not dependent on the viral kinase. bvsalud.orgmdpi.comasm.org

In poxviruses, such as vaccinia virus (VACV), cidofovir resistance mutations in the DNA polymerase (E9L) gene also result in cross-resistance to other acyclic nucleoside phosphonates (ANPs). nih.govcapes.gov.br For example, VACV with mutations A314T and A684V in the E9L gene demonstrate resistance to cidofovir and show cross-resistance to related compounds like cyclic HPMPC (cHPMPC) and (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]dihydrouracil (HPMPDAP). nih.gov However, these mutants remain sensitive to structurally different DNA polymerase inhibitors like the pyrophosphate analog phosphonoacetic acid (PAA) and the cytosine analog AraC. nih.gov The specific mutations within the E9L gene can lead to varied cross-resistance profiles against a panel of ANPs. mdpi.com

| Virus | Gene (Mutation) | Cross-Resistance Profile |

| Human Cytomegalovirus (CMV) | UL54 (various exonuclease domain mutations) | Often cross-resistant to Ganciclovir. nih.gov May show increased sensitivity to Acyclovir. nih.gov |

| Human Cytomegalovirus (CMV) | UL97 | Typically resistant to Ganciclovir but remains susceptible to Cidofovir. mdpi.comasm.org |

| Vaccinia Virus (VACV) | E9L (A314T + A684V) | Cross-resistant to other acyclic nucleoside phosphonates (e.g., cHPMPC, HPMPDAP). nih.gov Remains sensitive to PAA and AraC. nih.gov |

| Vaccinia Virus (VACV) | E9L (various) | Complex and varied cross-resistance patterns among different acyclic nucleoside phosphonates. mdpi.com |

Correlation between Resistance Mutations and Viral Fitness/Virulence in Preclinical Models

A significant finding in preclinical studies is that mutations conferring resistance to cidofovir are often associated with reduced viral fitness and virulence. capes.gov.brresearchgate.net This trade-off suggests that the evolutionary path to drug resistance comes at a cost to the virus's fundamental pathogenic capabilities.

Studies using a mouse model for vaccinia virus (VACV) infection have demonstrated this correlation explicitly. VACV strains engineered to carry specific cidofovir-resistance mutations in the E9L DNA polymerase gene exhibit diminished virulence. nih.govnih.gov For example, recombinant viruses with either the A314T mutation (in the 3'-5' exonuclease domain) or the A684V mutation (in the polymerase domain) alone are less virulent than the wild-type virus. capes.gov.br A virus encoding both mutations (A314T and A684V) shows an even greater reduction in virulence. nih.govcapes.gov.br

Similarly, a VACV mutant with five amino acid changes in the E9L gene (four in the exonuclease domain and one in the polymerase domain) that conferred cidofovir resistance also showed reduced virulence in mice. mdpi.com Lethality studies indicated that a 10- to 30-fold higher dose of this resistant virus was required to cause death compared to the wild-type virus. mdpi.com Even with resistance mutations, cidofovir treatment can still be effective in vivo. Mice challenged with a cidofovir-resistant VACV strain (harboring both A314T and A684V mutations) were still protected by treatment with cidofovir. nih.govnih.gov This suggests that while the virus is less susceptible to the drug in vitro, the combination of the drug's remaining activity and the virus's reduced fitness allows for effective therapeutic intervention in a preclinical setting. mdpi.com

| Virus | Gene (Mutation) | Effect on Viral Fitness/Virulence in Preclinical Models |

| Vaccinia Virus (VACV) | E9L (A314T) | Reduced virulence in mice. capes.gov.br |

| Vaccinia Virus (VACV) | E9L (A684V) | Reduced virulence in mice. capes.gov.br |

| Vaccinia Virus (VACV) | E9L (A314T + A684V) | Significantly reduced virulence in mice compared to single mutants and wild-type. nih.govcapes.gov.br |

| Vaccinia Virus (VACV) | E9L (5 combined mutations) | Reduced virulence; 10- to 30-fold more virus required for lethality in mice. mdpi.com |

| Camelpox Virus (CMLV) transferred to VACV | E9L (T831I or A314V) | Each mutation resulted in an attenuated phenotype in vivo. asm.org |

Prodrug Strategies and Enhanced Delivery of Cidofovir Diphosphate

Rationale for Cidofovir (B1669016) Prodrug Development

The development of prodrugs for the antiviral agent cidofovir has been primarily driven by the need to overcome its inherent limitations, which include poor oral bioavailability and inefficient cellular uptake. nih.govnih.govacs.orgnih.gov Cidofovir's structure contains a phosphonate (B1237965) group that is ionized at physiological pH, making it a polar molecule with restricted ability to cross lipid bilayer membranes. nih.govnih.govacs.org

A significant challenge with cidofovir is its inefficient entry into target cells. nih.govnih.govchimerix.com The primary mechanism of cellular uptake for cidofovir is fluid-phase endocytosis, a slow and non-specific process. nih.govchimerix.comasm.org This results in low intracellular concentrations of the parent drug, which in turn limits the amount that can be converted to its active form, cidofovir diphosphate (B83284). chimerix.comnih.gov Consequently, higher doses of cidofovir are required to achieve a therapeutic effect, which can lead to increased systemic exposure and associated toxicities. nih.govnih.gov

Prodrug strategies aim to modify the cidofovir molecule to enhance its ability to cross cell membranes. By masking the polar phosphonate group with lipophilic moieties, these prodrugs can utilize more efficient cellular uptake mechanisms. patsnap.comdrugbank.compnas.org This improved cellular penetration leads to higher intracellular concentrations of the prodrug, which is then metabolized within the cell to release cidofovir. nih.govpatsnap.com The ultimate goal is to generate significantly higher intracellular levels of the active metabolite, cidofovir diphosphate, thereby increasing the drug's antiviral potency and allowing for more effective treatment at lower and less toxic doses. chimerix.comnih.govresearchgate.netchimerix.com

Chemical Classes of Cidofovir Prodrugs

To address the delivery challenges of cidofovir, various chemical classes of prodrugs have been developed. These strategies primarily involve modifying the phosphonate group to increase lipophilicity and facilitate cellular entry.

One of the most successful approaches has been the creation of lipid conjugates of cidofovir. nih.govnih.gov Brincidofovir (B1667797), also known as CMX001 or hexadecyloxypropyl-cidofovir (HDP-CDV), is a prime example of this class. nih.govnih.gov In this prodrug, cidofovir is conjugated to a lipid molecule, specifically a hexadecyloxypropyl group. wikipedia.orgnih.gov This lipid moiety mimics endogenous lysophosphatidylcholine, allowing the prodrug to leverage natural lipid uptake pathways to enter cells. drugbank.com This design significantly enhances oral bioavailability and cellular uptake compared to the parent drug. patsnap.compnas.org

Once inside the target cell, the lipid conjugate, Brincidofovir, undergoes enzymatic cleavage to release cidofovir. patsnap.comdrugbank.comwikipedia.org The phosphodiester bond linking the lipid moiety to cidofovir is hydrolyzed by intracellular enzymes, believed to be phospholipases. pnas.orgeuropa.eunih.gov This cleavage effectively unmasks the phosphonate group, yielding the parent drug, cidofovir, within the cytoplasm. patsnap.commdpi.com Cidofovir is then available for the subsequent two-step phosphorylation process to form the active antiviral agent, this compound. patsnap.comwikipedia.org

The enhanced cellular uptake of lipid conjugates like Brincidofovir leads to a dramatic increase in the intracellular concentration of cidofovir. nih.govpatsnap.com Studies have shown that this strategy can result in intracellular levels of the active metabolite, this compound, that are significantly higher—in some cases over 100-fold—than what can be achieved with cidofovir alone at the same concentration. chimerix.comnih.govresearchgate.netchimerix.com This substantial increase in the active metabolite's concentration at the site of viral replication contributes to the enhanced potency of Brincidofovir against a broad spectrum of DNA viruses. pnas.orgchimerix.com Furthermore, the active metabolite, this compound, has a long intracellular half-life, contributing to the persistent antiviral effect of the drug. drugbank.com

Table 1: Comparison of Intracellular Metabolite Levels This table illustrates the significant increase in the active metabolite, this compound (CDV-PP), in cells treated with HDP-CDV (Brincidofovir) compared to cidofovir (CDV).

| Time (hours) | Drug (10 µM) | Intracellular CDV-PP (pmol/10^6 cells) |

| 24 | CDV | 0.15 |

| 24 | HDP-CDV | 15.3 |

| 48 | CDV | 0.17 |

| 48 | HDP-CDV | 17.4 |

| Data sourced from a study on MRC-5 human lung fibroblasts. chimerix.com |

Another important class of cidofovir prodrugs involves the formation of a cyclic ester. nih.govasm.org Cyclic cidofovir (cHPMPC) is a prodrug where an intramolecular phosphonate ester bond is formed with the hydroxymethyl group of the acyclic side chain. cardiff.ac.uk This cyclization masks one of the negative charges of the phosphonate group, which can improve its ability to cross cell membranes compared to the parent compound. nih.govnih.gov

Once inside the cell, cHPMPC is hydrolyzed by a cellular enzyme, specifically a cyclic CMP phosphodiesterase, to release cidofovir. nih.govasm.org This intracellular conversion allows for the subsequent phosphorylation of cidofovir to its active diphosphate form. nih.govresearchgate.netasm.org Research has shown that cHPMPC has antiviral activity comparable to cidofovir but with a potentially improved safety profile. nih.govnih.gov Further modifications to cHPMPC, such as creating dipeptide conjugates, have also been explored to target specific transporters and further enhance oral bioavailability. nih.govnih.govresearchgate.net

Table 2: Kinetic Parameters for cHPMPC Hydrolysis This table presents the kinetic parameters for the hydrolysis of cHPMPC by purified human liver cCMP phosphodiesterase, compared to natural substrates.

| Substrate | K_m (µM) | V_max (nmol/min/unit) |

| cHPMPC | 250 | 0.66 |

| cAMP | 23 | 1.16 |

| cCMP | 75 | 2.32 |

| Data indicates that cHPMPC is a viable substrate for the human enzyme. nih.gov |

Compound Name Table

| Abbreviation/Prodrug Name | Full Chemical Name |

| Cidofovir / HPMPC | (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine |

| This compound | |

| Brincidofovir / CMX001 / HDP-CDV | ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid |

| cHPMPC | 1-[((S)-2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl]cytosine |

| cAMP | Adenosine 3',5'-cyclic monophosphate |

| cCMP | Cytidine 3',5'-cyclic monophosphate |

| OLP-CDV | Oleyloxypropyl-Cidofovir |

| HDP-cHPMPC | Hexadecyloxypropyl-cyclic cidofovir |

| ODE-CDV | Octadecyloxyethyl-cidofovir |

| ODE-cCDV | Octadecyloxyethyl-cyclic cidofovir |

| NPP-669 | |

| Adefovir / PMEA | 9-(2-phosphonylmethoxyethyl)adenine |

| bis(POM)-PMEA | bis(pivaoyloxymethyl)ester of PMEA |

| Ganciclovir (B1264) | |

| Acyclovir (B1169) | |

| Valacyclovir |

Cyclic Cidofovir Prodrugs (e.g., cHPMPC)

Conversion to Cidofovir by Cellular Phosphodiesterases

One prominent prodrug of cidofovir is its cyclic form, cyclic cidofovir (cHPMPC). nih.govasm.org This derivative is designed as an intracellular prodrug of cidofovir. asm.org While stable in plasma, cHPMPC is effectively converted to cidofovir within cells. asm.orgasm.org

This bioactivation is catalyzed by the cytosolic enzyme cyclic CMP phosphodiesterase (EC 3.1.4.37). nih.govasm.org This enzyme hydrolyzes the phosphonate ester bond in the cyclic structure to yield the open-chain cidofovir. nih.gov Kinetic studies using cCMP phosphodiesterase purified from human liver have shown that cHPMPC is a viable substrate for the enzyme. The Michaelis constant (Kₘ) for cHPMPC was determined to be 250 µM with a maximal velocity (Vₘₐₓ) of 0.66 nmol·min⁻¹·unit⁻¹. nih.govasm.org These values are comparable to those for the natural substrates of the enzyme, such as cAMP (Kₘ = 23 µM) and cCMP (Kₘ = 75 µM). nih.govasm.org The catalytic efficiency (Vₘₐₓ/Kₘ) for cHPMPC is only 10- to 20-fold lower than for the natural cyclic nucleotides, confirming its efficient intracellular conversion. nih.gov This hydrolysis has been demonstrated across various primary human cell systems, and importantly, the process is not diminished in cells infected with human cytomegalovirus (HCMV). nih.gov

| Substrate | Kₘ (µM) | Vₘₐₓ (nmol·min⁻¹·unit⁻¹) |

|---|---|---|

| cHPMPC | 250 | 0.66 |

| cAMP | 23 | 1.16 |

| cCMP | 75 | 2.32 |

Data derived from studies on cCMP phosphodiesterase purified from human liver. nih.govasm.org

Peptide Conjugates

To improve oral absorption, prodrug strategies have been developed that target specific transporters in the gastrointestinal tract. researchgate.net One such approach involves creating peptide conjugates of cyclic cidofovir to engage the human peptide transporter 1 (hPepT1), which is highly expressed in the small intestine. researchgate.netnih.gov

Researchers have synthesized dipeptide conjugates by esterifying the free hydroxyl group of the phosphorus in cyclic cidofovir with the side-chain hydroxyl group of a serine-containing dipeptide, such as X-l-Ser(OMe). nih.gov In these conjugates, 'X' represents various amino acids like L-Alanine, L-Valine, L-Leucine, or L-Phenylalanine. nih.gov Once absorbed, these conjugates are designed to be rapidly hydrolyzed by esterases in gastrointestinal and liver homogenates, releasing cyclic cidofovir, which is then converted to cidofovir intracellularly. nih.govacs.org This strategy effectively masks the phosphonic acid group, enhancing transport properties. nih.gov

Other Derivatization Strategies (e.g., Sulfonyl Alkyl Chain Analogues)

Other derivatization approaches focus on increasing the lipophilicity of cidofovir to enhance passive diffusion across cell membranes. A key strategy involves creating alkoxyalkyl esters of cidofovir. nih.gov These lipid-soluble prodrugs, such as hexadecyloxypropyl-cidofovir (HDP-CDV, Brincidofovir) and octadecyloxyethyl-cidofovir (ODE-CDV), effectively disguise the parent compound as a lysophospholipid, which facilitates uptake. nih.gov

More recently, novel cidofovir prodrug analogues have been designed that modulate the polarity of cidofovir by attaching a long sulfonyl alkyl chain to one of the phosphonate oxygens. researchgate.netnih.govacs.org These designs may include capping groups at the end of the alkyl chain to minimize metabolic breakdown (β-oxidation) and direct metabolism towards the intended hydrolysis of the phosphoester bond. researchgate.netnih.gov Such modifications have been shown to yield prodrugs with good aqueous solubility, increased metabolic stability, and enhanced cellular permeability, leading to rapid intracellular conversion to this compound (CDV-PP). researchgate.netacs.orgnih.gov Another approach has involved creating disulfide-incorporated lipid conjugates of cidofovir, which have also shown potential as orally administered antiviral agents. researchgate.net

Preclinical Evaluation of Prodrugs

Comparative Antiviral Activity in Cell Culture

Preclinical studies in cell culture have demonstrated that these prodrug strategies can lead to a significant enhancement of antiviral potency compared to the parent cidofovir.

Peptide conjugates of cyclic cidofovir showed potent activity against human cytomegalovirus (HCMV) with 50% inhibitory concentration (IC₅₀) values between 0.1 and 0.5 µM. nih.govacs.org The valine-containing ethylene (B1197577) glycol-linked conjugate of cyclic cidofovir demonstrated an IC₅₀ value of 0.68 μM against HCMV, which was four times more potent than the control drug, ganciclovir. nih.gov

Alkoxyalkyl esters of cidofovir have shown dramatic increases in antiviral activity. HDP-CDV and ODE-CDV exhibited up to a 1,000-fold increase in activity against HCMV and a 200-fold increase against orthopoxviruses compared to cidofovir. researchgate.net Against four different poxviruses, the IC₅₀ values for HDP-CDV and ODE-CDV were in the nanomolar range, whereas cidofovir's activity was in the micromolar range. nih.gov Similarly, sulfonyl alkyl chain analogues like NPP-669 exhibited a two to three orders of magnitude improvement in antiviral activity compared to cidofovir. acs.org This increase in potency was found to correlate with the length of the alkyl chain, which led to higher intracellular concentrations of cidofovir and its active diphosphate metabolite. acs.org

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Cidofovir (CDV) | Vaccinia Virus | BSC-40 | 46 | nih.gov |

| HDP-CDV | Vaccinia Virus | BSC-40 | 0.003 | nih.gov |

| ODE-CDV | Vaccinia Virus | BSC-40 | 0.003 | nih.gov |

| Cidofovir (CDV) | Cowpox Virus | BSC-40 | 12 | nih.gov |

| HDP-CDV | Cowpox Virus | BSC-40 | 0.01 | nih.gov |

| ODE-CDV | Cowpox Virus | BSC-40 | 0.01 | nih.gov |

| cHPMPC-Ser(OMe)-Val | HCMV | HFF | 0.1 - 0.5 | nih.gov |

| cHPMPC-Ser(OMe)-Val | Vaccinia Virus | HFF | 10 | nih.gov |

IC₅₀ (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Enhanced Prodrug Permeability

A primary goal of cidofovir prodrugs is to enhance permeability across biological membranes. Preclinical evaluations have confirmed the success of these strategies.

Studies on peptide conjugates have shown significantly improved transport. researchgate.net In rat perfusion studies, the mesenteric permeability of a valine-serine dipeptide conjugate of cyclic cidofovir was found to be more than 30-fold greater than that of cidofovir itself. nih.gov

The enhanced permeability of alkoxyalkyl esters is also well-documented. The cellular uptake of HDP-CDV in MRC-5 human lung fibroblasts was 11- to 23-fold greater than that of unmodified cidofovir. chimerix.com This vastly improved uptake resulted in intracellular concentrations of the active metabolite, this compound, that were 102 times greater than those achieved with cidofovir at the same concentration. chimerix.com This increased permeability is attributed to the lipid-like nature of the prodrug, which allows it to associate with cellular membrane phospholipids (B1166683) and enter the cell more efficiently than cidofovir, which relies on the slower process of fluid endocytosis. chimerix.com Prodrugs with sulfonyl alkyl chains were also specifically designed for, and demonstrated, increased cellular permeability. researchgate.netnih.gov

| Prodrug Strategy | Compound | Permeability Enhancement | Model System | Reference |

|---|---|---|---|---|

| Peptide Conjugate | cHPMPC-Ser(OMe)-Val | >30-fold vs. Cidofovir | Rat mesenteric perfusion | nih.gov |

| Alkoxyalkyl Ester | HDP-CDV | 11 to 23-fold vs. Cidofovir (Cellular Uptake) | MRC-5 cells | chimerix.com |

| Alkoxyalkyl Ester | HDP-CDV | 102-fold vs. Cidofovir (Intracellular CDV-DP levels) | MRC-5 cells | chimerix.com |

Theoretical and Future Research Directions

Advanced Mechanistic Studies of DNA Polymerase Interactions

Further elucidation of the intricate interactions between cidofovir (B1669016) diphosphate (B83284) and viral DNA polymerases is a cornerstone of future research. These studies are pivotal for understanding the nuances of its antiviral activity and for the rational design of more potent and selective inhibitors.

Structural-Activity Relationship Elucidation for Cidofovir Diphosphate and Viral Polymerases

The relationship between the structure of this compound and its inhibitory effect on viral DNA polymerases is a field of active investigation. While cidofovir itself has a defined structure, the exploration of its analogs provides significant insight into the structural requirements for potent antiviral activity. Research into acyclic nucleoside phosphonates (ANPs), the class of compounds to which cidofovir belongs, has demonstrated that modifications to the acyclic side chain can profoundly impact their interaction with viral polymerases.

For instance, studies on α-carboxynucleoside phosphonates (α-CNPs), which are related to cidofovir, have shown that altering the linker between the nucleobase and the phosphonate (B1237965) group can shift the inhibitory selectivity between different viral DNA polymerases. This suggests that the spatial arrangement of the phosphonate and the nucleobase is a critical determinant of binding affinity and inhibitory potency.

Furthermore, the development of lipid-conjugated prodrugs of cidofovir, such as brincidofovir (B1667797) (hexadecyloxypropyl-cidofovir), has highlighted the importance of the prodrug moiety in not only drug delivery but also in the ultimate presentation of the active diphosphate to the polymerase. The length of the lipid chain in these conjugates has been shown to influence antiviral activity, indicating that even modifications distant from the active phosphonate group can modulate the drug's effectiveness. nih.gov

Future research will likely focus on co-crystallization studies of this compound with various viral DNA polymerases to obtain high-resolution structural data. This information will be invaluable for computational modeling and the rational design of new analogs with optimized interactions within the polymerase active site.

Table 1: Structure-Activity Relationship (SAR) Insights for Cidofovir and its Analogs

| Compound Class/Modification | Structural Feature | Impact on Viral Polymerase Inhibition | Key Findings |

| α-Carboxynucleoside Phosphonates (α-CNPs) | Modified linker between nucleobase and phosphonate | Shifts inhibitory selectivity between viral polymerases. acs.org | The spatial orientation of the phosphonate and nucleobase is crucial for determining binding affinity and potency against specific viral polymerases. acs.org |

| Lipid-Conjugated Prodrugs (e.g., Brincidofovir) | Alkoxyalkyl ester modification | Enhances antiviral activity. nih.gov | The length of the lipid chain influences the potency of the drug, suggesting a role beyond simple drug delivery. nih.gov |

| Disulfide-Incorporated Lipid Conjugates | Disulfide-containing lipid moiety | Potent antiviral activity against dsDNA viruses. | The length of the aliphatic chain is a critical determinant of antiviral efficacy. nih.gov |

Comprehensive Kinetic Analysis of Polymerase Inhibition and Substrate Utilization

A detailed understanding of the kinetics of viral DNA polymerase inhibition by this compound is essential for quantifying its antiviral potency. This compound acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain. nih.govmdpi.com

Kinetic studies have determined the inhibition constants (Ki) of this compound for various viral DNA polymerases. For instance, the Ki value for human cytomegalovirus (HCMV) DNA polymerase is 6.6 µM, while for herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) DNA polymerases, the Ki values are 0.86 µM and 1.4 µM, respectively. mdpi.commedchemexpress.com These values are significantly lower than those for human cellular DNA polymerases, highlighting the selective action of the drug. mdpi.comdrugbank.com

Further kinetic analyses have also examined the efficiency of incorporation of this compound into the DNA strand. Studies with vaccinia virus DNA polymerase have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound, allowing for a direct comparison with the natural substrate, dCTP. asm.org The incorporation of this compound by HCMV DNA polymerase is less efficient than that of dCTP. nih.gov

Future research should aim to expand this kinetic analysis to a broader range of viral polymerases and to investigate the kinetic parameters of next-generation cidofovir analogs. Such studies will provide a quantitative basis for comparing the potency of new compounds and for understanding the molecular basis of their improved activity.

Table 2: Kinetic Parameters of this compound Inhibition of Viral and Human DNA Polymerases

| Enzyme | Virus/Organism | Ki (µM) | Km (µM) | Vmax (pmol/min) | Key Findings |

| DNA Polymerase | Human Cytomegalovirus (HCMV) | 6.6 mdpi.commedchemexpress.comnih.gov | 90 ± 8 (for DNA primer-template) nih.gov | - | Competitive inhibitor of dCTP. nih.gov |

| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | 0.86 mdpi.commedchemexpress.com | - | - | Demonstrates high affinity for the viral enzyme. mdpi.com |

| DNA Polymerase | Herpes Simplex Virus 2 (HSV-2) | 1.4 mdpi.commedchemexpress.com | - | - | Exhibits potent inhibition of the viral polymerase. mdpi.com |

| DNA Polymerase | Vaccinia Virus (VACV) | - | 23 ± 6 asm.org | 3.0 ± 0.4 asm.org | Acts as a substrate for the viral polymerase, but with lower efficiency than dCTP. asm.org |

| DNA Polymerase α | Human | 51 mdpi.comnih.gov | - | - | Significantly lower affinity compared to viral polymerases, indicating selectivity. mdpi.comnih.gov |

| DNA Polymerase β | Human | 520 mdpi.comnih.gov | - | - | Very low affinity, contributing to the drug's safety profile. mdpi.comnih.gov |

| DNA Polymerase γ | Human | 299 mdpi.comnih.gov | - | - | Lower affinity compared to viral polymerases. mdpi.comnih.gov |

In-depth Understanding of Non-Obligate Chain Termination and Direct Inhibition

This compound employs a dual mechanism to inhibit viral DNA synthesis: non-obligate chain termination and direct inhibition of the DNA polymerase. nih.govnih.govresearchgate.netgoogle.com Unlike obligate chain terminators, which completely halt DNA elongation upon incorporation, this compound allows for the limited addition of subsequent nucleotides. frontiersin.org However, the presence of the incorporated cidofovir monophosphate within the DNA strand distorts the DNA duplex and slows down the rate of subsequent nucleotide incorporation. nih.gov

For HCMV, the incorporation of a single cidofovir molecule slows DNA synthesis, and the incorporation of two consecutive cidofovir molecules effectively terminates elongation. nih.gov In the case of adenovirus 5 (AdV5) DNA polymerase, this compound is incorporated into the nascent DNA and promotes a non-obligate form of chain termination, where the polymerase can still extend the chain, albeit inefficiently. nih.govnih.govresearchgate.net At higher concentrations, this compound can also directly inhibit the enzymatic activity of the AdV5 DNA polymerase. nih.govnih.govresearchgate.netgoogle.com

Furthermore, the incorporated cidofovir is resistant to excision by the proofreading 3'-5' exonuclease activity of some viral DNA polymerases, such as that of vaccinia virus. nih.gov This resistance to removal further enhances its antiviral effect.

Future research in this area will focus on dissecting the precise molecular interactions that lead to the slowing of DNA synthesis after cidofovir incorporation. Understanding the structural basis for the resistance to exonuclease cleavage will also be a key area of investigation. These studies will provide a more complete picture of the multifaceted mechanism of action of this compound.

Discovery and Development of Next-Generation Acyclic Nucleoside Phosphonates and Prodrugs

Building upon the foundation of cidofovir, current research is actively pursuing the development of next-generation acyclic nucleoside phosphonates and innovative prodrug strategies to enhance therapeutic efficacy and overcome the limitations of the parent compound.

Rational Design of Analogs with Altered Intracellular Stability and Targeting

The rational design of novel acyclic nucleoside phosphonate analogs is focused on improving their pharmacological properties, including intracellular stability and the ability to target specific viral enzymes or infected cells. One approach involves the synthesis of analogs with modified chemical structures that lead to enhanced metabolic stability within the cell. For example, the development of brincidofovir, a lipid-derived prodrug of cidofovir, results in a longer intracellular half-life of the active this compound. frontiersin.org

Researchers are also exploring modifications to the core structure of cidofovir to create analogs with increased potency and a broader spectrum of activity. This includes the synthesis of compounds with different heterocyclic bases or alterations to the acyclic side chain. The goal is to identify novel structures that exhibit improved binding to viral DNA polymerases while maintaining a favorable safety profile.

Future directions in this area will increasingly rely on computational modeling and structure-based drug design to predict the activity of novel analogs before their synthesis. This approach will accelerate the discovery of new lead compounds with optimized properties for clinical development.

Exploration of Novel Prodrug Modalities for Targeted Delivery

A major focus of current research is the development of novel prodrugs of cidofovir to improve its oral bioavailability and facilitate targeted delivery to sites of viral infection. Various prodrug strategies are being investigated, including the attachment of different chemical moieties to the cidofovir molecule.

Lipid-based prodrugs, such as brincidofovir, have demonstrated significantly improved oral bioavailability and increased intracellular concentrations of the active drug compared to cidofovir. nih.govfrontiersin.org These lipid conjugates are thought to be taken up by cells through lipid trafficking pathways. frontiersin.org

Another promising approach is the use of peptide-based prodrugs. Dipeptide conjugates of cyclic cidofovir have been shown to enhance mesenteric permeability and oral bioavailability in animal models. nih.govresearchgate.netnih.govacs.org These prodrugs are designed to be recognized and transported by peptide transporters in the gastrointestinal tract. researchgate.net

Transporter-targeted prodrugs represent a more sophisticated strategy for achieving site-specific drug delivery. For example, biotin-conjugated lipid prodrugs of cyclic cidofovir have been developed to target the sodium-dependent multivitamin transporter (SMVT), which is expressed in certain tissues like the retina. nih.gov This approach has the potential to increase drug concentrations at the site of infection while minimizing systemic exposure. nih.gov

Future research will continue to explore a diverse range of prodrug modalities, including the use of nanoparticles and other advanced drug delivery systems, to further enhance the therapeutic index of cidofovir and its analogs.

Table 3: Comparison of Novel Prodrug Modalities for Cidofovir

| Prodrug Modality | Example Compound(s) | Key Advantage(s) | Mechanism of Enhanced Delivery |

| Lipid-Based Prodrugs | Brincidofovir (HDP-CDV) nih.gov, Disulfide-incorporated lipid conjugates nih.gov | Improved oral bioavailability, increased intracellular drug levels, prolonged intracellular half-life. nih.govfrontiersin.org | Enhanced cellular uptake via lipid trafficking pathways. frontiersin.org |

| Peptide Prodrugs | Dipeptide conjugates of cyclic cidofovir nih.govresearchgate.netnih.govacs.org | Increased mesenteric permeability and oral bioavailability. nih.govresearchgate.netnih.govacs.org | Transport via peptide transporters (e.g., PepT1) in the intestine. researchgate.net |

| Transporter-Targeted Prodrugs | Biotin-conjugated lipid prodrugs of cyclic cidofovir nih.gov | Targeted delivery to specific tissues (e.g., retina). nih.gov | Recognition and uptake by specific transporters (e.g., SMVT). nih.gov |

Investigation of this compound in Non-Viral Cellular Contexts

While the primary therapeutic application of cidofovir is rooted in its antiviral activity, emerging research has illuminated the significant effects of its active metabolite, this compound, within non-viral cellular contexts, particularly in rapidly proliferating cells such as those found in tumors. This has opened new avenues for investigating its potential as an antineoplastic agent. The mechanism in these contexts hinges on its interaction with the host cell's own molecular machinery, independent of any viral presence.

Molecular Analysis of Interaction with Host Cellular DNA Synthesis in Rapidly Dividing Cells

The antineoplastic activity of cidofovir is intrinsically linked to the metabolic rate of cells. Studies have demonstrated that this compound acts as an analogue of deoxycytidine triphosphate (dCTP), allowing it to be incorporated into the newly synthesized DNA of host cells during replication. nih.govoncotarget.com This incorporation is not random; it preferentially occurs in rapidly dividing cells, which have a much higher rate of DNA synthesis compared to their quiescent or slowly dividing counterparts. nih.govaacrjournals.org